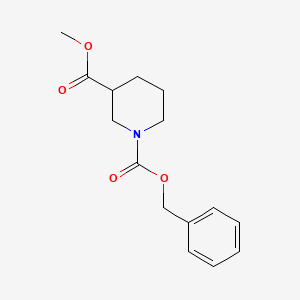

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate” is a click linker for antibody-drug-conjugation (ADC) .

Synthesis Analysis

The compound is a PEG linker containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis

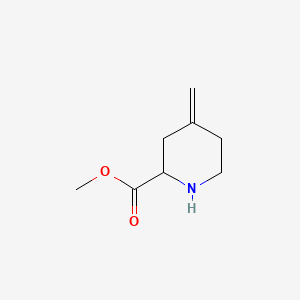

The molecular formula of the compound is C10H15NO6 . The InChI code is InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 . The canonical SMILES is COCCOCCC(=O)ON1C(=O)CCC1=O .Chemical Reactions Analysis

The compound has been used in the synthesis of new pyrrolidine-2,5-diones as potential broad-spectrum hybrid anticonvulsants . These derivatives integrate on the common structural scaffold the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .Physical And Chemical Properties Analysis

The compound is soluble in DMSO, DCM, DMF . The molecular weight is 245.23 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has a rotatable bond count of 8 .将来の方向性

The compound has shown promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data . It may serve as a viable lead compound for the treatment of bacterial and parasitic infections . Therefore, it could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .

作用機序

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is Lysine (Lys) residues in proteins . The compound is known to react with these residues, leading to their modification .

Mode of Action

The compound contains two N-hydroxysuccinimide (NHS) esters , which are reactive groups that can form covalent bonds with primary amines, such as the side chain of Lysine residues in proteins . This interaction leads to the modification of the target protein.

Biochemical Pathways

It’s known to be used as a linker inantibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound could potentially affect the pathways related to the mechanism of action of the drug conjugated to the antibody.

Pharmacokinetics

Its solubility in dmso, dcm, and dmf suggests that it may have good bioavailability

Result of Action

The result of the compound’s action is the modification of Lysine residues in proteins . This can alter the protein’s function, potentially leading to therapeutic effects when used in the context of ADCs .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C to maintain its stability . Other factors, such as pH and the presence of other reactive groups, could also potentially influence its efficacy and stability.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSXKORGOVQCNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174569-25-6 |

Source

|

| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。